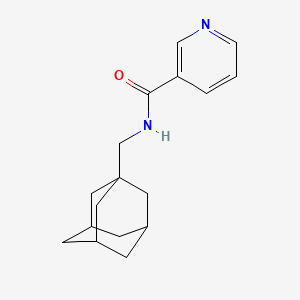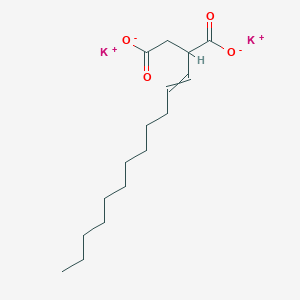![molecular formula C12H26O4 B13760931 Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- CAS No. 68966-71-2](/img/structure/B13760931.png)
Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is a chemical compound with the molecular formula C9H20O4. It is known for its unique structure, which includes two ethanol groups connected by a 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge through oxygen atoms. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- typically involves the reaction of 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediol with ethanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the ether linkage between the ethanol molecules and the propanediol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
Applications De Recherche Scientifique
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: It is investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its unique structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2,2’-[(1-methylethyl)imino]bis-: This compound has a similar structure but includes an imino group instead of the ether linkage.
1-isopropyl-2,2-dimethyltrimethylene diisobutyrate: Another compound with a similar backbone but different functional groups.
Uniqueness
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is unique due to its specific ether linkage and the presence of the 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge. This structure imparts distinct chemical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
68966-71-2 |
|---|---|
Formule moléculaire |
C12H26O4 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethoxy)-2,2,4-trimethylpentoxy]ethanol |
InChI |
InChI=1S/C12H26O4/c1-10(2)11(16-8-6-14)12(3,4)9-15-7-5-13/h10-11,13-14H,5-9H2,1-4H3 |
Clé InChI |
GPKLLERXYXMLED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)COCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


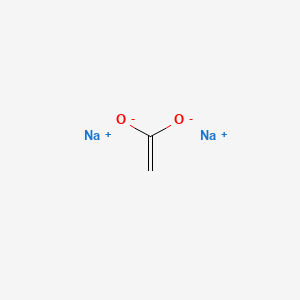
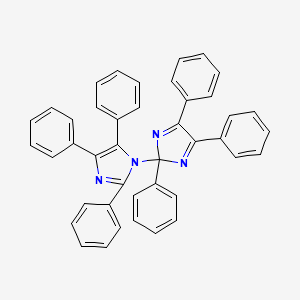
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
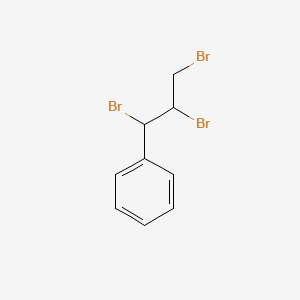
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
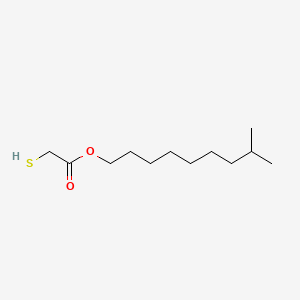
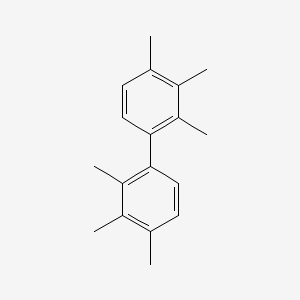
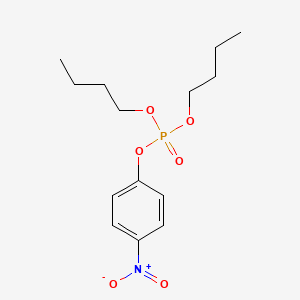
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
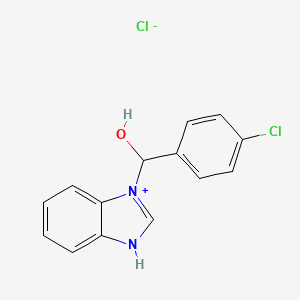
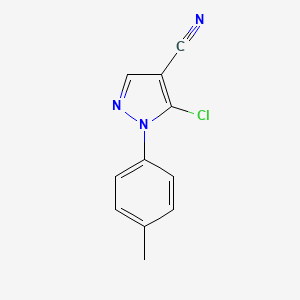
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
